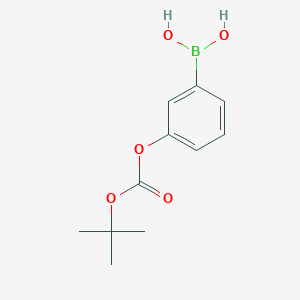

(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJCGIZQPLKYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501267771 | |

| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-69-3 | |

| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block

(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a bifunctional organic compound that features both a boronic acid moiety and a tert-butoxycarbonyl (Boc)-protected phenol.[1] This unique structure makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The boronic acid group serves as a key component in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the Boc protecting group offers enhanced stability and allows for selective reactions.[1][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 220210-56-0 | [2][3][5] |

| Molecular Formula | C₁₁H₁₅BO₄ | [2][3] |

| Molecular Weight | 222.05 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 102 °C | [2] |

| Purity | Typically ≥97.0% | [2] |

| Solubility | Slightly soluble in water, more soluble in organic solvents. | [1] |

Molecular Structure:

Caption: Molecular Structure of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[6][7]

Mechanism Overview:

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:

-

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide, forming a palladium(II) complex.[6][7][8]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.[6][7]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[6][7][8]

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the palladium catalyst (0.02-0.05 equivalents) to the vessel.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Causality in Experimental Choices:

-

Catalyst: The choice of palladium catalyst and its supporting ligands is critical for reaction efficiency. Phosphine ligands, such as triphenylphosphine, are commonly used to stabilize the palladium center.[8]

-

Base: The base plays a crucial role in the transmetalation step.[7] The choice of base can influence the reaction rate and yield.

-

Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

The Role and Removal of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group serves to protect the phenolic hydroxyl group during the cross-coupling reaction.[4] This prevents unwanted side reactions and allows for the selective formation of the desired C-C bond.

Deprotection of the Boc Group:

Following the Suzuki-Miyaura coupling, the Boc group can be readily removed under acidic conditions to yield the corresponding phenol.[9][10]

Typical Deprotection Protocol:

-

Dissolve the Boc-protected biaryl in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[11][12]

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry, and concentrate to yield the deprotected phenol.

The acid-catalyzed deprotection proceeds via the formation of a stable tert-butyl cation.[9][10]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Stability and Storage

This compound should be stored in a cool, dry place away from moisture and strong oxidizing agents.[13][14] It is generally stable under standard laboratory conditions. However, like many boronic acids, it can be susceptible to degradation over time, particularly in the presence of moisture.

Safety Considerations

As with all chemical reagents, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[13][14][15] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin and eye irritation.[14][15]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its utility in the Suzuki-Miyaura cross-coupling reaction, coupled with the stability and subsequent ease of removal of the Boc protecting group, makes it an indispensable tool for the construction of complex biaryl structures. A thorough understanding of its chemical properties, reaction mechanisms, and handling procedures is essential for its successful application in research and development.

References

- Vertex AI Search. (2025). Applications of 3-(tert-Butoxycarbonyl)phenylboronic Acid in Modern Organic Synthesis.

- MDPI. (n.d.).

- Thieme. (2011).

- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

- Chem-Impex. (n.d.). 3-(tert-Butoxycarbonyl)phenylboronic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: The Role of 3-tert-Butoxycarbonylphenylboronic Acid.

- Sigma-Aldrich. (n.d.). 3-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester.

- apicule. (n.d.). (3-((Tert-butoxy)carbonyl)phenyl)boronic acid (CAS No: 220210-56-0)

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- ECHEMI. (n.d.). 3-(BUTOXYCARBONYL)PHENYLBORONIC ACID.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Organic Chemistry. (2022). Boc Deprotection Mechanism [Video]. YouTube.

- Benchchem. (n.d.). (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic Acid.

- PharmaCompass.com. (n.d.). {3-[(tert-butoxy)

- ACS Publications. (n.d.).

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- TCI Chemicals. (n.d.). 3-(tert-Butoxycarbonyl)phenylboronic Acid | 220210-56-0.

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- MedChemExpress. (2025). (4-(tert-Butoxycarbonyl)phenyl)boronic acid-SDS.

- BLDpharm. (n.d.). 199609-62-6|(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid.

- ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.

- ResearchGate. (2018). Protection of Phenyl boronic acid?.

- TCI Chemicals. (2025).

- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. apicule.com [apicule.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings | MDPI [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. BOC deprotection [ms.bzchemicals.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 13. fishersci.ca [fishersci.ca]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, a versatile building block in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, a detailed examination of its synthetic routes with step-by-step protocols, and a discussion of its applications, particularly in the pharmaceutical industry.

Introduction: A Key Player in Cross-Coupling Reactions

This compound, with the chemical formula C₁₁H₁₅BO₅, is an aromatic boronic acid derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its structure features a phenyl ring substituted with a boronic acid group at the 1-position and a tert-butoxycarbonyl (Boc) protected hydroxyl group at the 3-position. This strategic placement of functional groups makes it a highly valuable intermediate for the construction of complex organic molecules.

The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[2] The Boc protecting group on the phenolic oxygen offers stability during synthetic transformations and can be readily removed under acidic conditions to reveal the hydroxyl group for further functionalization. This combination of a reactive boronic acid and a protected phenol makes it an indispensable tool for introducing the 3-hydroxyphenyl motif into various molecular scaffolds, a common feature in many biologically active compounds. A notable application is its use as a key intermediate in the synthesis of the active pharmaceutical ingredient (API) Lumacaftor.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 220210-56-0 | [1] |

| Molecular Formula | C₁₁H₁₅BO₅ | [1] |

| Molecular Weight | 254.05 g/mol | [1] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 96-102 °C | [3] |

Molecular Structure and Rationale for its Design

The utility of this compound is intrinsically linked to its molecular architecture.

Figure 1: Chemical structure of this compound.

The boronic acid group (-B(OH)₂) is an electrophilic species that, upon activation, readily participates in transmetalation with a palladium catalyst in the Suzuki-Miyaura coupling cycle. The meta-substitution pattern is crucial for accessing specific isomers of biaryl compounds that are often targeted in drug discovery programs.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for alcohols and amines due to its stability under a broad range of reaction conditions, including those typically employed for Suzuki-Miyaura couplings (e.g., basic conditions). Its steric bulk also provides a degree of kinetic stability. Critically, the Boc group can be cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free phenol with minimal side reactions.[4] This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile groups that may be present in a complex molecule.

Synthesis of this compound

The most common and industrially scalable synthesis of this compound commences with the readily available starting material, 3-bromophenol. The synthesis is a two-step process:

-

Protection of the hydroxyl group: The phenolic hydroxyl group of 3-bromophenol is protected with a Boc group to prevent its interference in the subsequent borylation step.

-

Conversion of the aryl bromide to a boronic acid: The carbon-bromine bond is transformed into a carbon-boron bond.

Figure 2: Synthetic workflow for this compound.

Step 1: Boc Protection of 3-Bromophenol

Reaction: 3-Bromophenol is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to form tert-butyl (3-bromophenyl) carbonate.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The basic catalyst, often 4-(dimethylamino)pyridine (DMAP) in combination with a tertiary amine like triethylamine (Et₃N), deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. The resulting phenoxide then attacks one of the carbonyl carbons of the Boc anhydride. The tetrahedral intermediate collapses, leading to the formation of the desired carbonate and the release of a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and tert-butoxide.[5][6] DMAP is a particularly effective catalyst as it forms a highly reactive N-acylpyridinium intermediate with Boc anhydride.[5]

Experimental Protocol:

-

To a solution of 3-bromophenol (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl (3-bromophenyl) carbonate.

-

The crude product can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Table 2: Typical Reaction Parameters for Boc Protection of 3-Bromophenol

| Parameter | Value |

| Solvent | Anhydrous THF or CH₂Cl₂ |

| Base | Triethylamine (Et₃N) and DMAP (catalytic) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | >95% |

Step 2: Lithiation-Borylation of tert-Butyl (3-bromophenyl) carbonate

Reaction: tert-Butyl (3-bromophenyl) carbonate is converted to this compound via a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.

Mechanism: This transformation involves the formation of an organolithium intermediate. At low temperatures (typically -78 °C), an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), undergoes a rapid lithium-halogen exchange with the aryl bromide to generate the corresponding aryllithium species.[7] This highly nucleophilic intermediate then reacts with a trialkyl borate, such as triisopropyl borate (B(O-iPr)₃), which acts as the boron electrophile. The aryllithium attacks the boron atom, displacing one of the alkoxy groups to form a boronate ester intermediate. An acidic workup is then performed to hydrolyze the remaining alkoxy groups to hydroxyl groups, yielding the final boronic acid.[8] The low temperature is crucial to prevent side reactions, such as the reaction of the organolithium with the ester functionality of the Boc group.

Experimental Protocol:

-

Dissolve tert-butyl (3-bromophenyl) carbonate (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Slowly add triisopropyl borate (1.2 eq) to the aryllithium solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization. A common solvent system for the recrystallization of arylboronic acids is a mixture of an organic solvent (e.g., ethyl acetate, ethanol) and a non-polar solvent (e.g., hexanes).[9][10]

Table 3: Typical Reaction Parameters for Lithiation-Borylation

| Parameter | Value |

| Lithiation Reagent | n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) |

| Boron Source | Triisopropyl borate (B(O-iPr)₃) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 3-5 hours |

| Typical Yield | 70-85% |

| Purity (after recrystallization) | >98% |

Characterization

The structure and purity of this compound are typically confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the tert-butyl group (a singlet at approximately 1.5 ppm), and the acidic protons of the boronic acid group (a broad singlet that may be exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The carbon attached to the boron atom may be broad or not observed due to quadrupolar relaxation.

-

¹¹B NMR: Boron-11 NMR spectroscopy can be used to confirm the presence of the boronic acid, which typically appears as a broad singlet.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and heteroaryl structures, which are prevalent motifs in many drug molecules.

The 3-hydroxyphenyl moiety, which can be unmasked from the Boc-protected precursor, is a common pharmacophore that can engage in hydrogen bonding interactions with biological targets such as enzymes and receptors. Therefore, the use of this boronic acid derivative provides a convenient route to introduce this important functional group into drug candidates.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is an irritant and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The synthesis involves the use of pyrophoric reagents (n-butyllithium) and should only be performed by trained personnel under strict anhydrous and inert conditions.

Conclusion

This compound is a strategically designed and highly versatile synthetic intermediate. Its straightforward two-step synthesis from readily available starting materials, coupled with its utility in the powerful Suzuki-Miyaura cross-coupling reaction, makes it an invaluable tool for medicinal chemists and process development scientists. The insights provided in this guide, from its structural rationale to detailed synthetic protocols, are intended to facilitate its effective application in the discovery and development of new chemical entities.

References

-

Reddit. (2017). Purification of boronic acids? [Online discussion forum]. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion forum]. Retrieved from [Link]

-

MDPI. (n.d.). Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

University of Bristol. (n.d.). Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes. Retrieved from [Link]

-

Apicule. (n.d.). (3-((Tert-butoxy)carbonyl)phenyl)boronic acid (CAS No: 220210-56-0) API Intermediate Manufacturers. Retrieved from [Link]

-

BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection (Boc2O + Base + DMAP). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). p-Ethoxycarbonylphenylboronic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of tert-Butyl phenyl carbonate. Retrieved from [Link]

-

Journal of Visualized Experiments. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

-

Reddit. (2026). Lithiation of Br with t-BuLi [Online discussion forum]. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

University of Bristol. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

-

American Chemical Society. (2020). Optimization of Organolithium Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]

- Google Patents. (n.d.). CN105820049A - Synthesis method for tert-butyl ester compound.

-

Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

Apicule. (n.d.). (3-((Tert-butoxy)carbonyl)phenyl)boronic acid (CAS No: 220210-56-0) API Intermediate Manufacturers. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-

Organic Syntheses. (2008). 3-methyl-3-phenyl-1-pentene. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-tert-Butoxycarbonylphenylboronic acid | 220210-56-0 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sites.wp.odu.edu [sites.wp.odu.edu]

- 9. Directed Ortho Metalation [organic-chemistry.org]

- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 3-(tert-Butoxycarbonyl)phenylboronic Acid (CAS 220210-56-0): Properties, Synthesis, and Applications

This document provides an in-depth technical examination of 3-(tert-Butoxycarbonyl)phenylboronic acid, a key building block in modern organic and medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, and application, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction and Strategic Overview

3-(tert-Butoxycarbonyl)phenylboronic acid, identified by CAS number 220210-56-0, is a bifunctional organic compound of significant interest.[1] It incorporates a boronic acid moiety, a cornerstone of carbon-carbon bond formation, and a tert-butoxycarbonyl (Boc) protected carboxylic acid. This strategic combination makes it a highly versatile reagent. The Boc group enhances the compound's stability and provides a synthetic handle for subsequent deprotection and functionalization, a crucial feature in multi-step syntheses.[2]

Its primary utility is found in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, where it serves as a stable and effective coupling partner for the synthesis of complex biaryl structures.[2][3] These structures are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials. Notably, this compound is a key intermediate in the synthesis of the API Lumacaftor, a drug used to treat cystic fibrosis, underscoring its industrial and medicinal relevance.[1]

It is important to note that this compound is frequently supplied containing varying amounts of its corresponding anhydride, the boroxine.[1][4] This is a common characteristic of boronic acids and must be considered when calculating stoichiometry for reactions.

Caption: Figure 1: Chemical Structure of 3-(tert-Butoxycarbonyl)phenylboronic acid.

Physicochemical and Handling Characteristics

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of 3-(tert-Butoxycarbonyl)phenylboronic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 220210-56-0 | [1] |

| Molecular Formula | C₁₁H₁₅BO₄ | [1] |

| Molecular Weight | 222.05 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [4][5] |

| Melting Point | 96-102 °C | [6] |

| Boiling Point | 375.0 ± 44.0 °C (Predicted) | [6] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 7.72 ± 0.10 (Predicted) | [5][6] |

| Solubility | Soluble in methanol and other polar organic solvents. | [6][7] |

Stability and Storage

This compound is generally stable under normal laboratory conditions. However, like many boronic acids, it can undergo gradual dehydration to form a cyclic trimer anhydride known as a boroxine. For this reason, it is often sold as a mixture containing the anhydride.[4] To ensure longevity and consistent reactivity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] Room temperature storage is generally acceptable.

Synthesis and Purification Protocol

The synthesis of 3-(tert-Butoxycarbonyl)phenylboronic acid can be achieved from commercially available 3-carboxyphenylboronic acid. The following protocol is based on established chemical transformations.

Synthesis Workflow

The core of the synthesis involves the conversion of a carboxylic acid to a tert-butyl ester. A common and effective method is to first activate the carboxylic acid, for instance by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with a tert-butoxide source.[6]

Caption: Figure 2: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is for informational purposes and should only be performed by qualified personnel in a suitable laboratory setting.

-

Activation: To a stirred solution of 3-carboxyphenylboronic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at reflux. The rationale for using thionyl chloride is its efficacy in converting carboxylic acids to highly reactive acyl chlorides, with volatile byproducts (SO₂ and HCl) that are easily removed. Maintain reflux for 4 hours to ensure complete conversion.

-

Esterification: Cool the reaction mixture to 0-5 °C using an ice bath. Add potassium tert-butoxide (2.5 eq) in portions, ensuring the temperature remains low. The use of a strong, non-nucleophilic base like potassium tert-butoxide facilitates the esterification without competing side reactions. Continue stirring for 1 hour after the addition is complete.

-

Work-up and Isolation: Quench the reaction by adding water. Acidify the mixture with a mild acid, such as acetic acid, to neutralize excess base and protonate any phenoxide species. The product can then be extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization or column chromatography to yield the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 3-(tert-Butoxycarbonyl)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing C(sp²)-C(sp²) bonds.[2][8]

The Catalytic Cycle and Mechanistic Rationale

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle. The choice of base is critical; it activates the boronic acid, facilitating the key transmetalation step.

Caption: Figure 3: Simplified Suzuki-Miyaura Catalytic Cycle.

Field-Proven Experimental Protocol

This is a representative protocol. Optimal conditions (catalyst, base, solvent) may vary depending on the specific aryl halide substrate.

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-(tert-Butoxycarbonyl)phenylboronic acid (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%), and a base like potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio) is commonly used. The aqueous phase is crucial for dissolving the inorganic base and facilitating the reaction.

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is then purified by flash column chromatography on silica gel.

Broader Applications in Drug Discovery and Organic Synthesis

Beyond its role in Suzuki couplings, the unique structure of this reagent opens doors to other applications:

-

Enzyme Inhibition: The boronic acid functional group is known for its ability to form reversible covalent bonds with diols.[3] This property is exploited in medicinal chemistry to design inhibitors for enzymes, such as serine proteases, that have diol-containing active sites.[3]

-

Protecting Group Strategy: The Boc group is stable to the basic conditions of the Suzuki reaction but can be readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[9][10] This allows for the unmasking of the carboxylic acid post-coupling, enabling further derivatization, such as amide bond formation, a critical step in building complex pharmaceutical scaffolds.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound, while generally stable, presents specific hazards that require appropriate handling.

| Hazard Class | GHS Statement | Precautionary Code |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of water. If irritation persists, seek medical attention. If inhaled, move the person to fresh air.

Conclusion

3-(tert-Butoxycarbonyl)phenylboronic acid (CAS 220210-56-0) is a high-value, versatile reagent that serves as a cornerstone in modern synthetic chemistry. Its well-balanced properties of stability, reactivity in Suzuki-Miyaura coupling, and potential for post-reaction functionalization make it an indispensable tool for researchers in drug discovery and materials science. A comprehensive understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full synthetic potential.

References

-

Apicule. (3-((Tert-butoxy)carbonyl)phenyl)boronic acid (CAS No: 220210-56-0) API Intermediate Manufacturers. [Link]boronic-acid)

-

LabNovo. CAS 220210-56-0 MFCD01630855-3-tert. [Link]

-

Kuujia.com. 220210-56-0(3-t-Butoxycarbonylphenylboronic acid). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 3-tert-Butoxycarbonylphenylboronic Acid. [Link]

-

ChemBK. 3-(tert-Butoxycarbonyl)phenylboronic acid - Physico-chemical Properties. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

Synlett. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

-

PharmaCompass.com. {3-[(tert-butoxy)carbonyl]phenyl}boronic acid. [Link]

-

ChemOrgChem - YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

-

ResearchGate. The Slow-Release Strategy in Suzuki–Miyaura Coupling. [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

Wiley Online Library. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

Oakwood Chemical. 3-(N-Boc-amino)phenylboronic acid(contains Anhydride), min 95%, 100 grams. [Link]

-

SpectraBase. 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester - Optional[ATR-IR] - Spectrum. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-(tert-Butoxycarbonyl)phenylboronic Acid | 220210-56-0 | TCI AMERICA [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. 3-tert-Butoxycarbonylphenylboronic acid | 220210-56-0 [chemicalbook.com]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 11. 220210-56-0 | tert-Butyl 3-boronobenzoate | Organoborons | Ambeed.com [ambeed.com]

Molecular weight of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid

An In-Depth Technical Guide to (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a versatile bifunctional reagent crucial in modern organic synthesis and pharmaceutical development. We will delve into its fundamental properties, validated protocols for its synthesis and characterization, and its primary application as a building block in carbon-carbon bond formation. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's utility and practical handling.

Introduction: A Strategically Designed Building Block

This compound is a specialized organic compound that features two key functional moieties on a phenyl ring: a boronic acid group and a hydroxyl group protected by a tert-butoxycarbonyl (Boc) group. This strategic design renders it an invaluable intermediate in multi-step synthetic pathways.

The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental tool for constructing biaryl systems prevalent in pharmaceuticals.[1][2][3] The Boc protecting group provides stability and allows for controlled, selective deprotection under mild acidic conditions to reveal a phenolic hydroxyl group for subsequent functionalization.[1][2] This dual functionality makes it a highly sought-after precursor for creating complex molecular architectures and in the synthesis of Active Pharmaceutical Ingredients (APIs), such as Lumacaftor.[4]

Physicochemical and Structural Properties

The compound typically appears as a white to off-white crystalline powder.[5] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅BO₄ | [4][5][6] |

| Molecular Weight | 222.05 g/mol | [4][5][6][7] |

| CAS Number | 220210-56-0 | [4][5][7] |

| Melting Point | 96-102 °C | [5][8] |

| IUPAC Name | [3-(tert-Butoxycarbonyloxy)phenyl]boronic acid | [4][6] |

| Synonyms | 3-(tert-Butoxycarbonyl)phenylboronic acid | [5][6][8] |

| Solubility | Soluble in methanol; more soluble in organic solvents than water. | [2][8] |

| Storage | Room temperature, sealed in a dry, dark place. | [5][8] |

Below is a diagram illustrating the molecular structure, highlighting the key functional groups that define its reactivity and utility.

Caption: Workflow for the synthesis of the title compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for structural elucidation.

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer. [9]3. ¹H NMR Analysis: Based on the structure, the expected spectrum would show:

-

A singlet integrating to 9 protons in the upfield region (~1.3-1.6 ppm) corresponding to the tert-butyl group. [10] * A series of multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the four protons on the phenyl ring.

-

A broad singlet for the two acidic protons of the boronic acid group, which may exchange with residual water in the solvent.

-

-

¹³C NMR Analysis: The spectrum should display signals for all 11 unique carbon atoms. The carbon adjacent to the boron atom may not be detected or may appear as a very broad signal. [9]5. ¹¹B NMR Analysis: This technique is particularly useful for confirming the trigonal planar geometry of the boronic acid, which typically shows a broad signal. [11]

B. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

Protocol:

-

Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analyze the sample using electrospray ionization (ESI) mass spectrometry in either positive or negative ion mode.

-

Expected Results:

-

In positive mode, the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of 223.05.

-

In negative mode, the deprotonated molecule [M-H]⁻ at an m/z of 221.05 may be observed.

-

Characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc protecting group, can further validate the structure. [12]

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this reagent is in the Suzuki-Miyaura cross-coupling, a powerful method for C-C bond formation. [1][2][3]Boronic acids are essential building blocks for this reaction due to their stability, low toxicity, and commercial availability. [13][14]

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. apicule.com [apicule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. {3-[(tert-butoxy)carbonyl]phenyl}boronic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-tert-Butoxycarbonylphenylboronic acid | 220210-56-0 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Stabilizing Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Phenylboronic Acid Chemistry

Abstract

Phenylboronic acids are indispensable reagents in modern synthetic chemistry, most notably as key partners in the Suzuki-Miyaura cross-coupling reaction. Despite their utility, their application is often hampered by inherent instabilities, leading to decomposition through pathways such as protodeboronation, oxidative degradation, and trimerization into boroxines. For substituted phenylboronic acids, particularly those bearing amine functionalities, these stability issues can be pronounced. This guide provides an in-depth analysis of how the tert-butoxycarbonyl (Boc) protecting group serves as a powerful tool to mitigate these degradation pathways. We will explore the mechanistic underpinnings of this stabilization, focusing on the steric and electronic contributions of the Boc group, and provide validated experimental protocols for the protection and deprotection of aminophenylboronic acids.

The Challenge: Inherent Instability of Phenylboronic Acids

The synthetic utility of phenylboronic acids is directly tied to the integrity of the carbon-boron bond. However, this bond is susceptible to several degradation pathways that can diminish yields, complicate purification, and lead to inconsistent reaction outcomes. Understanding these pathways is critical to appreciating the role of protective strategies.

Protodeboronation

Protodeboronation is the protonolysis of the C–B bond, replacing the boronic acid moiety with a hydrogen atom.[1] This undesired side reaction is often promoted by aqueous or acidic conditions and can be particularly rapid for electron-deficient or certain heteroaromatic boronic acids.[1][2] The reaction mechanism can vary significantly with pH and the specific substrate, but it represents a common fate for boronic acids under many synthetic conditions, including those used for cross-coupling.[1][3]

Trimerization to Boroxines

In the solid state or in non-polar, aprotic solvents, three molecules of a boronic acid can undergo a dehydration-condensation reaction to form a stable six-membered ring called a boroxine.[4][5][6] This process is a reversible equilibrium; the addition of water shifts the equilibrium back toward the monomeric boronic acid.[7] However, the formation of boroxines means that the actual concentration of the active monomeric species is often unknown, leading to issues with reaction stoichiometry and reproducibility.[7]

Oxidative Degradation

The boron atom in a boronic acid possesses an empty p-orbital, making it susceptible to nucleophilic attack.[8] Reactive oxygen species (ROS), such as hydrogen peroxide, can attack the boron center, leading to a rearrangement that cleaves the C–B bond and results in the formation of a phenol and boric acid.[8][9] This oxidative instability can be a significant issue during reaction workups or long-term storage, particularly under physiological pH conditions.[10]

Figure 2: Diagram illustrating the dual role of the Boc group in stabilizing phenylboronic acids through steric and electronic effects.

Comparative Stability Data

While direct, quantitative kinetic comparisons of Boc-protected versus unprotected aminophenylboronic acids are sparse in single reports, a clear picture of enhanced stability emerges from the collective literature. Unprotected aminophenylboronic acids are susceptible to the same degradation pathways as other boronic acids, whereas their Boc-protected counterparts are widely sold as bench-stable solids and used effectively in demanding multi-step syntheses. [11][12][13]

| Compound Class | Key Instability Factors | Common Protective Strategy | Resulting Stability |

|---|---|---|---|

| Unprotected Aminophenylboronic Acids | Protodeboronation, Oxidation, Trimerization, Amine Reactivity | - | Prone to degradation on storage and during reaction. [14][15] |

| Boc-Protected Aminophenylboronic Acids | (Mitigated by Boc group) | Boc Protection | Significantly enhanced benchtop stability; robust in cross-coupling conditions. [16][17][11] |

| Other Unstable Boronic Acids (e.g., Heteroaryl) | Rapid Protodeboronation | MIDA Esterification | Indefinitely air-stable solids; enables slow release in situ. [14]|

Table 1: Conceptual comparison of boronic acid stability, highlighting the efficacy of protective groups.

Experimental Protocols: A Self-Validating System

The following protocols provide a reliable framework for the synthesis and deprotection of Boc-protected aminophenylboronic acids. The success of each step validates the previous one, ensuring high-purity material for subsequent applications.

Boc Protection of 4-Aminophenylboronic Acid

This procedure details the protection of the amino group, yielding a stable, solid product that can be easily purified and stored.

Figure 3: Experimental workflow for the Boc protection of 4-aminophenylboronic acid.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminophenylboronic acid (1.0 eq) and sodium bicarbonate (NaHCO₃, 3.0 eq).

-

Dissolution: Add a 2:1 mixture of tetrahydrofuran (THF) and water. Stir until the solids are fully dissolved. Cool the flask to 0°C in an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of THF. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

-

Monitoring: Check for the consumption of the starting material by Thin Layer Chromatography (TLC). The product, (4-Boc-aminophenyl)boronic acid, is more non-polar than the starting amine.

-

Work-up:

-

Remove the THF from the reaction mixture using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 by adding 1M HCl (aq). A white precipitate should form.

-

Extract the product into ethyl acetate (EtOAc) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from EtOAc/hexanes) or by flash column chromatography on silica gel to yield the pure product. [11]

Boc Deprotection to Regenerate the Amine

This procedure removes the Boc group under acidic conditions to yield the free aminophenylboronic acid, typically for immediate use in a subsequent reaction.

Step-by-Step Methodology:

-

Setup: Dissolve the Boc-protected aminophenylboronic acid (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add a strong acid, such as 4M HCl in dioxane (4-5 eq) or trifluoroacetic acid (TFA, 10-20% v/v in dichloromethane). [18][19]3. Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up:

-

Concentrate the reaction mixture in vacuo to remove the solvent and excess acid.

-

The product is often obtained as the hydrochloride salt. It can be used directly or neutralized by careful addition of a base (e.g., saturated NaHCO₃ solution) followed by extraction if the free amine is required.

-

Causality Note: The choice of deprotection acid and solvent is crucial. TFA/DCM is common, but the resulting trifluoroacetate salt may be less desirable than the hydrochloride salt obtained with HCl/dioxane. The boronic acid moiety is generally stable to these anhydrous acidic conditions for the duration of the reaction. Be aware that the intermediate t-butyl cation can cause side reactions; the use of a scavenger like anisole may be necessary for sensitive substrates. [18][19]

-

Conclusion

The tert-butoxycarbonyl (Boc) group is a highly effective stabilizing agent for aminophenylboronic acids, a critical subclass of reagents in organic synthesis. By providing significant steric bulk, the Boc group physically inhibits the intermolecular condensation that leads to inactive boroxine trimers. Concurrently, it electronically passivates the amine functionality, preventing unwanted side reactions while conferring a degree of stability to the entire molecular scaffold. The straightforward and high-yielding protocols for its installation and removal, coupled with the profound increase in compound stability, underscore the Boc group's essential role in enabling the reliable and efficient use of aminophenylboronic acids in drug development and materials science.

References

-

Wikipedia. Protodeboronation. [Link]

-

The Journal of Organic Chemistry. Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. [Link]

-

Accounts of Chemical Research. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

-

ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

-

Georganics. Phenylboronic acid – preparation and application. [Link]

-

Proceedings of the National Academy of Sciences. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

National Institutes of Health. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

-

ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

- Google Patents. Process for the preparation of substituted phenylboronic acids.

-

National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

-

National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

-

Organic Chemistry Portal. Protodeboronation. [Link]

-

Scientific Update. Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]

-

Royal Society of Chemistry. Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. [Link]

-

Chem-Station. Protecting Groups for Boronic Acids. [Link]

-

Wiley Online Library. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. [Link]

-

ResearchGate. Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with... [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

AA Blocks. Chemistry Of Boronic Esters. [Link]

-

ResearchGate. Activation of Boc‐protected amino boronic esters. [Link]

-

PubChem. (4-Boc-Aminophenyl)Boronic Acid. [Link]

-

Royal Society of Chemistry. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. [Link]

-

SciSpace. Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

-

Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Power of Phenylboronic Acid Derivatives. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Wikipedia. Boronic acid. [Link]

-

Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

-

ResearchGate. Stepwise changes to the phenylboronic acid scaffold causing increased... [Link]

-

National Institutes of Health. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

Valdosta State University. The Role of Boronic Acids in Modern Organic Synthesis for Electronics. [Link]

-

ResearchGate. A mechanistic proposal for the protodeboronation of neat boronic acids: Boronic acid mediated reaction in the solid state. [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 6. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (4-Boc-Aminophenyl)Boronic Acid (380430-49-9) for sale [vulcanchem.com]

- 12. 4-(N-Boc-アミノ)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 13. (4-BOC-AMINOPHENYL)BORONIC ACID | 380430-49-9 [chemicalbook.com]

- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scientificupdate.com [scientificupdate.com]

- 16. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

A Technical Guide to the Mechanistic Action of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a sophisticated chemical intermediate whose "mechanism of action" is defined by its reactivity and strategic function within synthetic organic chemistry. It does not possess a direct pharmacological effect but serves as a pivotal building block, primarily in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, for the construction of complex molecular architectures.[1][2] This guide elucidates the compound's mechanistic role in this Nobel Prize-winning transformation, details the strategic importance of its constituent parts—the boronic acid moiety and the Boc-protected phenol—and provides insight into its application in the synthesis of biologically active molecules.

Core Mechanism: Function in the Suzuki-Miyaura Catalytic Cycle

The primary mechanism of action for this compound is its participation as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction.[3] This reaction is a cornerstone of modern chemistry for its ability to efficiently form carbon-carbon (C-C) bonds, particularly for creating biaryl structures common in pharmaceuticals.[4] The catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.[5][6]

The Catalytic Cycle:

-

Oxidative Addition: The cycle begins with a catalytically active Palladium(0) complex, typically stabilized by phosphine ligands. This complex reacts with an organohalide (Ar¹-X), inserting the palladium into the carbon-halogen bond. This forms a new square planar Palladium(II) intermediate (Ar¹-Pd-X).

-

Transmetalation: This is the critical step where this compound enters the cycle.

-

Activation by Base: The boronic acid itself is not sufficiently nucleophilic to react directly with the Pd(II) complex. A base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) is essential to activate the boronic acid.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, a tetracoordinate boronate species ([Ar²-B(OH)₃]⁻).[3][8] This activation enhances the polarization of the aryl-boron bond, priming the aryl group for transfer.[7]

-

Ligand Exchange & Transfer: The activated boronate complex then coordinates to the palladium center. The aryl group from the boronate (the 3-((tert-Butoxycarbonyl)oxy)phenyl moiety) is transferred to the palladium, displacing the halide or other associated ligand. This forms a new diorganopalladium(II) intermediate (Ar¹-Pd-Ar²).[3][9]

-

-

Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated from the metal center. This forms the new C-C bond of the final biaryl product (Ar¹-Ar²) and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[6]

Caption: The Suzuki-Miyaura catalytic cycle featuring the boronic acid activation step.

Structural Analysis and Synthetic Strategy

The utility of this compound stems from its unique trifunctional structure. Each component serves a deliberate and strategic purpose.

-

Boronic Acid (-B(OH)₂): This functional group is the engine of the molecule's reactivity in cross-coupling reactions. As a Lewis acid, it readily interacts with bases to form the activated boronate complex required for the transmetalation step.[10]

-

Phenyl Ring: This serves as the structural scaffold that is transferred from boron to palladium and ultimately incorporated into the new, larger molecule.

-

tert-Butoxycarbonyl (Boc) Group: The Boc group is a crucial protecting group for the phenolic hydroxyl (-OH) function at the meta-position.[11]

-

Causality: An unprotected phenol is acidic and can interfere with the basic conditions of the Suzuki reaction or undergo unwanted side reactions. The Boc group masks this reactivity.

-

Orthogonality: The Boc group is stable under the typically basic or neutral conditions of the Suzuki coupling. However, it can be easily and cleanly removed ("deprotected") under acidic conditions (e.g., with trifluoroacetic acid, TFA) after the C-C bond has been formed.[11][12][13] This allows for the selective unmasking of the phenol, which can then be used for further functionalization or serve as a key pharmacophore for biological interactions.

-

Caption: Synthetic workflow demonstrating the strategic use of the Boc protecting group.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a self-validating methodology for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize a Boc-protected biaryl compound.

| Component | Role | Molar Eq. | Typical Reagent |

| Aryl Bromide (Ar-Br) | Electrophile | 1.0 | 4-Bromoanisole |

| (3-((Boc)oxy)phenyl)boronic acid | Nucleophile Precursor | 1.2 - 1.5 | - |

| Palladium Catalyst | Catalyst | 0.01 - 0.05 | Pd(PPh₃)₄ or Pd(OAc)₂ |

| Ligand (if needed) | Catalyst Stabilizer/Activator | 0.02 - 0.1 | SPhos, XPhos, PPh₃ |

| Base | Boronic Acid Activator | 2.0 - 3.0 | K₂CO₃ or Cs₂CO₃ |

| Solvent | Reaction Medium | - | Toluene/H₂O or Dioxane/H₂O |

Step-by-Step Methodology:

-

Inert Atmosphere Preparation (Causality: Critical): To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq). The use of an inert atmosphere (Argon or Nitrogen) is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Degassing (Causality: Critical): Add the solvent system (e.g., a 4:1 mixture of Toluene and Water). The solvent must be degassed by bubbling with argon for 15-20 minutes or via freeze-pump-thaw cycles. This removes dissolved oxygen, further protecting the catalyst.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure Boc-protected biaryl compound.

Downstream Applications in Drug Discovery

The true value of this compound is realized in its application as a key intermediate in synthesizing complex, biologically active molecules.[1][10] The 3-hydroxyphenyl motif, unmasked after deprotection, is a common feature in many pharmaceuticals, often acting as a crucial hydrogen bond donor or acceptor for binding to enzyme or receptor targets.

Example Application: Synthesis of Lumacaftor this compound is a key intermediate used in the synthesis of Lumacaftor.[1] Lumacaftor is a drug used in combination with Ivacaftor for the treatment of cystic fibrosis in patients with the F508del mutation. The synthesis involves coupling this boronic acid derivative to form a core part of the final molecule's structure. This highlights its role in constructing high-value, complex pharmaceutical agents.

References

- Apicule. (n.d.). (3-((Tert-butoxy)carbonyl)phenyl)boronic acid (CAS No: 220210-56-0) API Intermediate Manufacturers.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Benchchem. (n.d.). (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic Acid.

- Alvarez-Idaboy, J. R., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

- Yamamoto, T., et al. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions.

- Akter, T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. RSC Advances.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Google Patents. (2015). CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.

- Wikipedia. (n.d.). Suzuki reaction.

- Santos, M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

- ResearchGate. (2015). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- BOC Sciences. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Cheraiet, Z., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Green Chemistry Letters and Reviews.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- Cheraiet, Z., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Taylor & Francis Online.

Sources

- 1. apicule.com [apicule.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. mcours.net [mcours.net]

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Phenylboronic Acids

Introduction

Phenylboronic acids (PBAs) are a cornerstone of modern organic synthesis, most notably for their role as coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] Beyond their synthetic utility, their unique ability to form reversible covalent bonds with diols has positioned them as invaluable tools in chemical biology, diagnostics, and drug delivery. In the context of drug development, many advanced PBA intermediates feature amine functionalities, which often require protection to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine protecting groups, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[3][4]

The introduction of a Boc-protected amino group onto a phenylboronic acid scaffold fundamentally alters its physicochemical properties. These properties—acidity (pKa), stability, solubility, and lipophilicity (LogP)—are not mere academic data points; they are critical parameters that dictate a molecule's behavior from the reaction flask to a biological system. An understanding of these characteristics is paramount for researchers in medicinal chemistry and process development to optimize reaction conditions, design effective purification strategies, formulate drug candidates, and predict their pharmacokinetic profiles.

This guide provides a detailed examination of the core physicochemical properties of Boc-protected phenylboronic acids. It moves beyond theoretical descriptions to offer field-proven experimental protocols, explaining the causality behind methodological choices and providing a framework for the robust characterization of these vital chemical entities.

Acidity (pKa): The Gateway to Reactivity and Binding

The boron atom in a phenylboronic acid is a mild Lewis acid, capable of accepting a hydroxide ion from an aqueous solution to convert from a neutral, trigonal planar state to an anionic, tetrahedral boronate species. The equilibrium of this reaction is defined by the pKa, a critical parameter that governs the molecule's reactivity in cross-coupling reactions and its affinity for diols.

The pKa of unsubstituted phenylboronic acid typically falls in the range of 8.6 to 9.0.[5][6] This value is highly sensitive to the electronic nature of substituents on the phenyl ring. Electron-withdrawing groups stabilize the resulting anionic boronate, thereby increasing acidity and lowering the pKa, while electron-donating groups have the opposite effect.[7][8]

A Boc-protected amino group generally acts as a weak electron-withdrawing group, influencing the electron density of the aromatic ring and, consequently, the acidity of the boronic acid moiety. For example, the predicted pKa of 3-(N-Boc-N-propylamino)phenylboronic acid is 8.32, slightly more acidic than the unsubstituted parent compound.[9] This modulation of acidity is a key consideration for pH-dependent applications like diol sensing or controlled drug release.

| Compound | pKa | Measurement Context | Reference |

| Phenylboronic acid | 8.64 - 8.90 | Experimental, Aqueous | [5][6] |

| Phenylboronic acid | 8.68 | Experimental, Water | [10] |

| 3-(N-Boc-N-Propylamino)phenylboronic acid | 8.32 | Predicted | [9] |

| 4-Methoxyphenylboronic acid | 9.25 | Experimental, Water | [10] |

| 4-Nitrophenylboronic acid | 7.06 | Experimental, Aqueous | [11] |

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometric Titration

This method is ideal for compounds possessing a UV-active chromophore and requires smaller sample quantities than potentiometric titration.[12][13] It relies on the principle that the UV-Vis absorbance spectrum of the trigonal boronic acid differs from that of the tetrahedral boronate.[11]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the Boc-protected phenylboronic acid in a suitable organic solvent like DMSO or methanol.

-

Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to pH 12) with constant ionic strength (e.g., 0.15 M KCl).[14]

-